molecular formula C9H17ClN2O B7987035 2-Chloro-1-((R)-3-dimethylamino-piperidin-1-yl)-ethanone

2-Chloro-1-((R)-3-dimethylamino-piperidin-1-yl)-ethanone

Cat. No.: B7987035
M. Wt: 204.70 g/mol
InChI Key: WZKZLYBLAIHOFS-MRVPVSSYSA-N
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Description

2-Chloro-1-((R)-3-dimethylamino-piperidin-1-yl)-ethanone is a piperidine-derived compound characterized by a chloroethanone moiety attached to an (R)-configured 3-dimethylamino-piperidine ring. The stereochemistry at the 3-position (R-configuration) and the dimethylamino group are critical for its bioactivity, influencing binding affinity and metabolic stability .

Properties

IUPAC Name

2-chloro-1-[(3R)-3-(dimethylamino)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O/c1-11(2)8-4-3-5-12(7-8)9(13)6-10/h8H,3-7H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKZLYBLAIHOFS-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(®-3-dimethylamino-piperidin-1-yl)-ethanone typically involves the reaction of 3-dimethylamino-piperidine with chloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The process can be summarized as follows:

    Starting Materials: 3-dimethylamino-piperidine and chloroacetyl chloride.

    Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-dimethylamino-piperidine is dissolved in an anhydrous solvent such as dichloromethane. Chloroacetyl chloride is then added dropwise to the solution while maintaining the temperature at around 0°C to 5°C. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive chloroacetyl chloride.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(®-3-dimethylamino-piperidin-1-yl)-ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: Performed in aqueous or mixed aqueous-organic solvents under controlled temperature conditions.

Major Products

    Nucleophilic Substitution: Yields substituted ethanone derivatives.

    Reduction: Produces the corresponding alcohol.

    Oxidation: Results in carboxylic acids or other oxidized products.

Scientific Research Applications

2-Chloro-1-(®-3-dimethylamino-piperidin-1-yl)-ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(®-3-dimethylamino-piperidin-1-yl)-ethanone involves its interaction with biological targets such as enzymes or receptors. The chloroethanone moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical features of 2-Chloro-1-((R)-3-dimethylamino-piperidin-1-yl)-ethanone with its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Predicted Properties (pKa, Density, etc.) References
2-Chloro-1-((R)-3-dimethylamino-piperidin-1-yl)-ethanone (Target Compound) C9H16ClN2O 215.69 (R)-3-dimethylamino-piperidine pKa: ~8.17 (estimated based on analogs)
2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)-ethanone C21H24ClNO 341.86 3,3-dimethyl, 2,6-diphenyl-piperidine Triclinic crystal system; density: N/A
2-Chloro-1-[(R)-3-(cyclopropylmethylamino)-piperidin-1-yl]-ethanone C11H19ClN2O 230.73 (R)-3-cyclopropylmethylamino-piperidine pKa: 8.17±0.20; density: 1.17±0.1 g/cm³
2-Chloro-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone C11H21ClN2O 244.75 (R)-3-isopropyl-methylamino-piperidine Boiling point: 357.0±37.0 °C; density: N/A
2-Chloro-1-(3-methylpyridin-2-yl)-ethanone C8H8ClNO 169.61 3-methylpyridine N/A

Key Observations :

  • Chirality : The (R)-configuration at the 3-position differentiates it from racemic mixtures or (S)-configured analogs, which may exhibit divergent biological activities .
  • Crystallography: Analogs like 2-chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)-ethanone crystallize in triclinic systems (space group P1), with intramolecular C-H···O and C-H···Cl interactions stabilizing the structure .

Crystallographic and Computational Analysis

  • Software Tools : Structural characterization of analogs relies on software like SHELXL for small-molecule refinement and ORTEP-III for graphical representation .
  • Packing Interactions : Intramolecular hydrogen bonds and van der Waals forces dominate crystal packing, as observed in 3,3-dimethyl-2,6-diphenylpiperidine analogs .

Biological Activity

2-Chloro-1-((R)-3-dimethylamino-piperidin-1-yl)-ethanone is a synthetic organic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₉H₁₈ClN₂O
  • Molecular Weight: 204.7 g/mol
  • CAS Number: 1354010-51-7

The unique structure of this compound includes a chloro group and a dimethylamino group attached to a piperidine moiety, which influences its biological interactions.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloro and dimethylamino groups are critical for binding to active sites, affecting enzyme activity and receptor signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound can act as an agonist or antagonist at certain receptors, influencing physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-Chloro-1-((R)-3-dimethylamino-piperidin-1-yl)-ethanone:

  • In Vitro Studies: The compound has demonstrated significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics in some cases .
Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus15.625 - 62.5
Escherichia coli31.108 - 62.216
Methicillin-resistant Staphylococcus aureus (MRSA)62.216 - 124.432

Neuropharmacological Effects

The compound is also being explored for its potential neuropharmacological effects:

  • CNS Activity: Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders . Its structural similarity to known psychoactive compounds indicates possible roles in modulating mood and cognition.

Case Studies

  • Antimicrobial Efficacy Against MRSA:
    A study evaluated the effectiveness of the compound against MRSA biofilms, showing promising results with significant reductions in biofilm formation at concentrations as low as 0.007 mg/mL .
  • Neuroprotective Potential:
    Research into the neuroprotective effects of similar compounds suggests that modifications in the piperidine moiety can enhance activity against neurodegenerative diseases by reducing oxidative stress and inflammation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Chloro-1-((R)-3-dimethylamino-piperidin-1-yl)-ethanone, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural DifferenceNotable Biological Activity
2-Chloro-1-(3-methylamino-piperidin-1-yl)-ethanoneMethylamino instead of dimethylaminoModerate antibacterial activity
2-Chloro-1-(3-ethylamino-piperidin-1-yl)-ethanoneEthylamino groupReduced CNS activity
2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanonePyrrolidine instead of piperidineDifferent reactivity profile

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